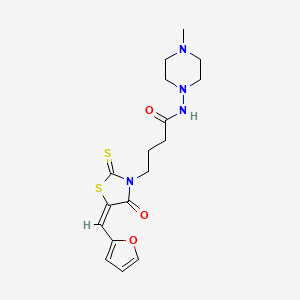

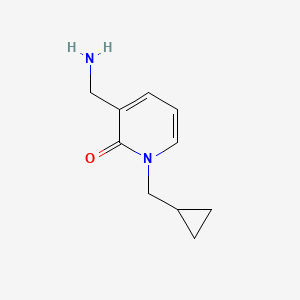

![molecular formula C19H27NO3 B2509403 (4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396888-76-8](/img/structure/B2509403.png)

(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a synthetic organic molecule that appears to be related to various research efforts in the synthesis of complex organic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed may be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone is achieved using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, which suggests that similar strategies could be employed for the synthesis of (4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone . Additionally, the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in atorvastatin synthesis, involves the Henry reaction followed by O-acetylation and reduction, indicating the use of protecting groups and selective functional group transformations that could be relevant .

Molecular Structure Analysis

The molecular structure of the compound likely features a spirocyclic framework, as suggested by the "spiro" nomenclature, which indicates a bicyclic system where two rings are joined through a single atom. The presence of tert-butyl and phenyl groups implies potential steric hindrance, which could influence the reactivity and conformation of the molecule. The synthesis of structurally complex molecules, such as the 3,4-dimethyl phenyl bicyclo methanones, involves strategies like the Diels-Alder reaction, which could also be pertinent to the construction of the spirocyclic core of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the methanone (ketone) moiety is a common site for nucleophilic attack, which could be involved in further chemical transformations. The presence of a tert-butyl group could provide steric protection to certain parts of the molecule, affecting its reactivity. The papers do not directly address the reactivity of the specific compound, but the synthetic methods and functional group interconversions discussed could provide insights into potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The bulky tert-butyl group could affect the compound's solubility and boiling point, while the spirocyclic and dioxane elements could influence its stability and reactivity. The antimicrobial, antioxidant, and insect antifeedant activities of related methanone derivatives suggest that the compound might also exhibit biological activities, which would be contingent on its ability to interact with biological targets .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumor Properties

(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone and its derivatives show promise in antiviral and antitumor activities. A study by Jilloju et al. (2021) synthesized derivatives of this compound, exhibiting in vitro anticoronavirus and antitumoral activity. The research highlights the compound's potential in inhibiting tubulin polymerization, a critical process in cancer cell division (Jilloju et al., 2021).

Neuroprotective Activity

Another significant application of this compound is in neuroprotection. Largeron et al. (2001) explored the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants related to (4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone. These compounds showed effectiveness in preventing ATP level decline in astrocytes under hypoxic conditions and protected against lesions in mouse models of cerebral palsy (Largeron et al., 2001).

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-17(2,3)15-8-6-14(7-9-15)16(21)20-10-19(11-20)12-22-18(4,5)23-13-19/h6-9H,10-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNLNRDMYKJITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(C)(C)C)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

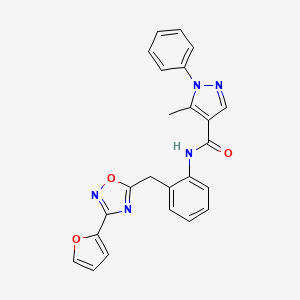

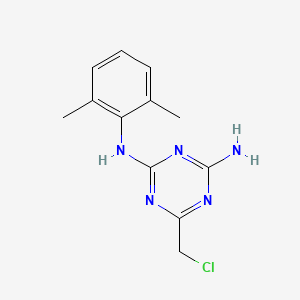

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

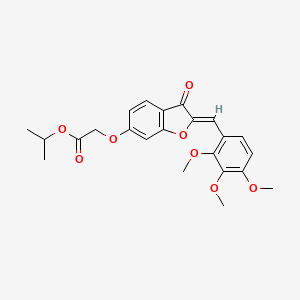

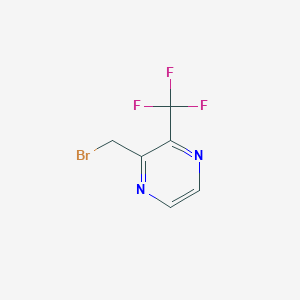

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

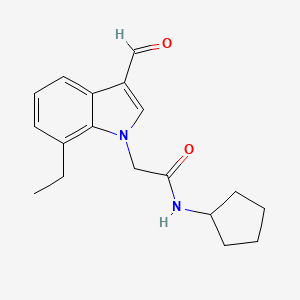

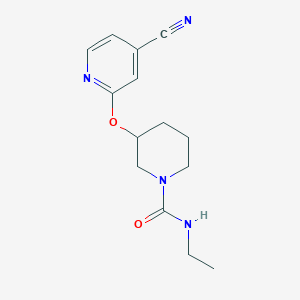

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)